3-(aminomethyl)-N-(butan-2-yl)benzamide
Description
Historical Context of Benzamide (B126) Scaffolds in Biological Research
The journey of benzamides in science began in 1833 with their initial discovery by German chemist Friedrich Wöhler. pharmaguideline.com However, their therapeutic potential was not substantially explored until the early 20th century. pharmaguideline.com Since then, research has revealed the diverse biological activities of benzamide derivatives, establishing them as crucial scaffolds in drug discovery.
Historically, substituted benzamides have been successfully developed into drugs with a wide range of applications, including:
Antipsychotics: Compounds like Sulpiride and Amisulpride are well-known benzamides used in psychiatry to treat disorders such as schizophrenia. walshmedicalmedia.comvalpo.edu
Antiemetics: Certain benzamides act as dopamine (B1211576) receptor antagonists and are effective in managing nausea and vomiting. drugbank.com
Analgesics and Anti-inflammatory Agents: The benzamide structure has been incorporated into molecules designed to alleviate pain and inflammation. pharmaguideline.comwalshmedicalmedia.com
Anticancer Agents: More recently, benzamide derivatives have been investigated as inhibitors of enzymes involved in cancer progression, such as histone deacetylase (HDAC) and protein kinases. acs.orgnih.gov
Antimicrobial and Antiviral Agents: The versatility of the benzamide scaffold has also been exploited in the development of agents targeting microbial and viral pathogens. walshmedicalmedia.comnih.gov
The enduring presence of benzamides in medicinal chemistry is a testament to their chemical stability, synthetic accessibility, and the capacity of their structure to be modified to achieve desired biological effects.
Significance of the 3-(aminomethyl)-N-(butan-2-yl)benzamide Structural Motif in Contemporary Chemical Biology
The specific compound, this compound, is a substituted benzamide characterized by two key features: an aminomethyl group at the meta-position (position 3) of the benzene (B151609) ring and a sec-butyl group attached to the amide nitrogen.
| Feature | Description |
| Core Scaffold | Benzamide |
| Substitution at Position 3 | Aminomethyl group (-CH₂NH₂) |
| N-Substitution | sec-Butyl group (-CH(CH₃)CH₂CH₃) |
The placement of substituents on the benzamide ring is critical for biological activity. Research into related compounds highlights the importance of this positional chemistry. For instance, in the context of developing entry inhibitors for Ebola and Marburg viruses, studies on aminomethylbenzamides revealed a significant difference in activity based on the substituent's location. The 4-(aminomethyl)benzamide (B1271630) regioisomer was identified as a potent inhibitor, whereas the 3-(aminomethyl)benzamide (B10948) analogue demonstrated considerably weaker activity. nih.gov This suggests that the spatial arrangement of the aminomethyl group is crucial for the molecule's interaction with its biological target in that specific application.
Scope and Objectives of Research on this compound
Currently, this compound is primarily available as a compound for research use. scbt.comscbt.com The specific objectives of research involving this molecule are not extensively detailed in published literature, but they can be inferred based on common practices in drug discovery and chemical biology.
Likely Research Objectives:
Structure-Activity Relationship (SAR) Studies: This compound is likely synthesized and studied as part of a larger library of related benzamides to understand how structural modifications affect biological activity. As seen in the case of filovirus entry inhibitors, comparing isomers like the 3-aminomethyl and 4-aminomethyl derivatives is a key strategy in SAR to identify the optimal substitution pattern for a desired therapeutic effect. nih.gov
Chemical Probe or Tool Compound: It may be used to probe the function of specific biological targets or pathways. Even compounds with lower potency can be valuable tools for validating a target or understanding the mechanism of action of more active analogues.
Synthetic Intermediate: The chemical structure of this compound makes it a potential building block for the synthesis of more complex molecules. The aminomethyl group provides a reactive handle for further chemical elaboration.
The primary scope of current research appears to be foundational, focusing on the synthesis and initial biological characterization of this and related compounds to map the chemical space of substituted benzamides for potential therapeutic applications.
Structure
3D Structure
Properties
IUPAC Name |
3-(aminomethyl)-N-butan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-9(2)14-12(15)11-6-4-5-10(7-11)8-13/h4-7,9H,3,8,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXANNZSHQYPTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 3 Aminomethyl N Butan 2 Yl Benzamide and Its Analogues
Retrosynthetic Analysis of the Benzamide (B126) Core Structure
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-(aminomethyl)-N-(butan-2-yl)benzamide, the primary and most logical disconnection is at the amide C-N bond. This bond is typically formed late in the synthesis due to its stability.
This disconnection yields two primary synthons:
Synthon A : A 3-(aminomethyl)benzoyl electrophile or its precursor, such as 3-(aminomethyl)benzoic acid.
Synthon B : A butan-2-amine nucleophile.
A further retrosynthetic step can be applied to Synthon A . The aminomethyl group is a reduced functional group that can be derived from a more stable and less reactive precursor. The most common precursor is a cyano group (-CN), which can be reduced to an aminomethyl group (-CH₂NH₂). This leads to a more practical starting material, 3-cyanobenzoic acid .
Therefore, a plausible synthetic route involves the preparation of 3-cyanobenzoic acid, its conversion to an activated form, reaction with butan-2-amine to form the amide bond, and finally, reduction of the cyano group. An alternative approach involves forming the amide bond from a protected version of 3-(aminomethyl)benzoic acid.
Established Synthetic Pathways for Benzamide Formation
The formation of the benzamide linkage is a cornerstone of this synthesis. This can be achieved through several reliable methods, broadly categorized as amidation and coupling reactions. researchgate.net
Amidation Reactions
Direct amidation methods involve the reaction of a carboxylic acid with an amine. One common approach is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with the amine, such as butan-2-amine, to form the amide bond, releasing HCl as a byproduct. mdpi.com
Alternatively, direct thermal condensation of the carboxylic acid and amine can form the amide bond by eliminating water. However, this often requires high temperatures, which can be detrimental to sensitive functional groups. nih.gov
| Method | Activating Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acyl Chloride Formation | SOCl₂, (COCl)₂ | Anhydrous solvent (e.g., DCM, Toluene), often with heating | High reactivity, generally high yields | Harsh reagents, generates acidic byproduct (HCl) |
| Direct Thermal Condensation | None (Heat) | High temperature (>180 °C), often with water removal | Reagent-free, atom economical | High energy, limited substrate scope, potential side reactions |
Coupling Reactions
Modern organic synthesis heavily relies on coupling reagents that facilitate amide bond formation under mild conditions by activating the carboxylic acid in situ. researchgate.net These reagents are particularly useful when substrates contain sensitive functional groups. The reaction proceeds by forming a highly reactive activated ester or similar intermediate, which is then readily attacked by the amine. nih.gov
Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress side reactions. luxembourg-bio.com Other classes of reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HATU, HBTU). luxembourg-bio.com Boron-based reagents have also emerged as effective promoters for direct amidation. nih.govacs.org
| Reagent Class | Examples | Key Features |
|---|---|---|
| Carbodiimides | EDC, DCC | Widely used, cost-effective. Byproducts can be challenging to remove (DCC). |
| Uronium/Aminium Salts | HATU, HBTU | Highly efficient, fast reaction times, low racemization for chiral acids. |
| Phosphonium Salts | PyBOP, BOP | Effective for hindered substrates, but generates carcinogenic HMPA as a byproduct (BOP). |
| Boron-Based Reagents | B(OCH₂CF₃)₃ | Promotes direct amidation under relatively mild conditions. acs.org |
Synthesis of the 3-(aminomethyl) Substituted Benzene (B151609) Ring
A crucial intermediate for the synthesis is 3-(aminomethyl)benzoic acid or a derivative thereof. A common and efficient pathway to this intermediate begins with 3-nitrobenzoic acid.
Reduction of Nitro Group : The nitro group of 3-nitrobenzoic acid is reduced to an amino group to form 3-aminobenzoic acid. This can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal/acid reduction (e.g., Sn/HCl or Fe/HCl). google.comgoogle.com
Diazotization and Cyanation (Sandmeyer Reaction) : The resulting 3-aminobenzoic acid is then converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl). google.com This diazonium salt is subsequently treated with a copper(I) cyanide (CuCN) solution in a Sandmeyer reaction to replace the diazonium group with a cyano group, yielding 3-cyanobenzoic acid. wikipedia.orglscollege.ac.inmasterorganicchemistry.com
Reduction of Cyano Group : The final step is the reduction of the cyano group of 3-cyanobenzoic acid (or its corresponding amide derivative) to the desired aminomethyl group. This transformation is commonly performed via catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C), or with chemical reducing agents such as lithium aluminum hydride (LiAlH₄).
An alternative, though less common, route is the direct amidomethylation of benzoic acid. researchgate.net
Incorporation of the N-(butan-2-yl) Moiety
The N-(butan-2-yl) group is introduced through the nucleophilic acyl substitution reaction between an activated derivative of the benzoic acid core and butan-2-amine. Butan-2-amine is a chiral primary amine, and its nitrogen atom acts as the nucleophile, attacking the electrophilic carbonyl carbon of the activated benzoic acid (e.g., the acyl chloride or the in situ-generated active ester from a coupling reaction).
The choice of reaction conditions during this step is critical to ensure high yield and purity. Typically, the reaction is run in an inert aprotic solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). If an acyl chloride is used, a non-nucleophilic base like triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA) is added to neutralize the HCl generated during the reaction. mdpi.com When using coupling reagents, a base is also typically required to facilitate the reaction. nih.gov
Advanced Synthetic Techniques for Structural Diversification
The established synthetic pathways provide a robust platform for structural diversification to generate analogues of this compound.
Varying the Amine Component : One of the most straightforward methods for diversification is to replace butan-2-amine with a wide array of other primary or secondary amines. This allows for the exploration of structure-activity relationships (SAR) by modifying the size, stereochemistry, and functionality of the N-substituent. researchgate.net
Modifying the Benzene Ring : The substitution pattern on the benzamide core can be altered by starting with different substituted benzoic acids. For instance, beginning with 2-fluoro-5-nitrobenzoic acid or other halogenated or alkylated nitrobenzoic acids would lead to analogues with different substituents on the aromatic ring.
Late-Stage Functionalization : Modern synthetic methods, such as C-H activation, offer potential routes for late-stage modification of the benzamide core. While challenging to control regioselectivity, directed C-H functionalization could, in principle, be used to introduce new substituents onto the aromatic ring of a pre-formed benzamide, allowing for rapid generation of a library of analogues from a common intermediate.
Combinatorial Chemistry : The robustness of amide coupling reactions makes them highly amenable to combinatorial synthesis, either in solution or on solid phase. This allows for the rapid parallel synthesis of large libraries of benzamide analogues by combining a set of diverse carboxylic acid building blocks with a library of different amines.
Pre Clinical Biological Activity Studies
In Vitro Evaluation of Biological Activity
Cell-Based Assays
No studies reporting the antiproliferative activity of 3-(aminomethyl)-N-(butan-2-yl)benzamide in any malignant cell lines have been identified. Consequently, no data on its effects on cell growth or IC50 values in cancer cells can be provided.
There is no available information from in vitro studies regarding the biological effects of this compound on non-malignant cell systems.
Enzyme Inhibition Assays
A review of the existing scientific literature did not yield any data on the ability of this compound to inhibit tyrosine kinases. While related benzamide (B126) structures have been explored as tyrosine kinase inhibitors, no such investigation has been published for this specific compound.
No information is available regarding the inhibitory activity of this compound against any other enzyme targets.
Receptor Binding Affinity Studies
No data is available on the receptor binding affinity of this compound.
Antiviral Activity Profiling (where applicable to derivatives)
While derivatives of aminomethylbenzamides have been investigated for antiviral properties, such as against the Ebola virus nih.gov, no specific antiviral activity has been reported for this compound itself. One study noted that a related compound, 3-(aminomethyl)benzamide (B10948), was significantly less potent as an Ebola virus entry inhibitor compared to its 4-(aminomethyl)benzamide (B1271630) analogue nih.gov.
In Vivo (Non-Human) Pharmacological Investigations
Efficacy Studies in Animal Models (e.g., cancer xenografts, disease models)
No in vivo efficacy studies in animal models have been published for this compound.
Pharmacokinetic Characterization in Preclinical Species (excluding ADME related to clinical safety)
There is no available data on the pharmacokinetic profile of this compound in any preclinical species.
Mechanistic Investigations and Target Identification
Elucidation of Molecular Mechanisms of Action
There is a significant lack of published research specifically elucidating the molecular mechanisms of action for 3-(aminomethyl)-N-(butan-2-yl)benzamide. While its potential classification as a ROCK inhibitor suggests a likely interaction with the ATP-binding site of Rho kinase, detailed studies confirming this and outlining the downstream consequences of this inhibition are not available in the public scientific record.
Identification and Validation of Biological Targets
The primary putative biological target for this compound, based on patent literature, is Rho kinase. However, comprehensive target validation studies, including broad-panel screening against other kinases or cellular targets to determine its selectivity profile, are not publicly documented.
Proteomic Approaches for Target Deconvolution
No studies utilizing proteomic approaches, such as chemical proteomics or thermal shift assays, have been published to identify the direct binding partners of this compound within a cellular context.
Enzyme Kinetics and Inhibition Modes
Detailed enzyme kinetic studies characterizing the inhibitory activity of this compound against ROCK or other enzymes are not available. Information regarding its IC50, Ki values, and mode of inhibition (e.g., competitive, non-competitive) remains undisclosed in the scientific literature.
Cellular Pathway Perturbation Analysis
Investigations into how this compound perturbs cellular pathways are not described in published research. While its potential as a ROCK inhibitor implies an effect on pathways regulating the actin cytoskeleton, specific analyses of these effects have not been made public.
Structural Biology of Compound-Target Interactions
Co-crystallization Studies (if available for derivatives)
There are no publicly available co-crystallization structures of this compound or its close derivatives in complex with a biological target like Rho kinase. Such structural data would be crucial for understanding the precise binding mode and for guiding further structure-activity relationship (SAR) studies.
Lack of Publicly Available Data for this compound
Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is no specific information regarding the mechanistic investigations, target identification, or ligand-target complex analysis for the chemical compound This compound .
Research into related compounds, such as other substituted benzamides and aminomethylphenyl derivatives, reveals a broad range of biological activities, including but not limited to, antiviral, antifungal, and receptor binding properties. rsc.orgmdpi.com For instance, studies on aminobutyl-benzamides have shown affinity for sigma (σ) receptors, and alterations in the substitution pattern on the benzamide (B126) ring can significantly influence binding affinity and selectivity. rsc.org Similarly, research on 4-(aminomethyl)benzamides has identified them as potential inhibitors of viral entry. mdpi.com
However, these findings are for structurally related but distinct molecules. The specific combination of the 3-aminomethyl group and the N-(butan-2-yl) substituent in the requested compound does not appear in the current body of scientific literature in the context of detailed mechanistic studies or target analysis.
Due to the absence of specific data for This compound , it is not possible to generate a scientifically accurate article on its "" or "Ligand-Target Complex Analysis" as requested. The creation of such an article would require speculation and invention of data, which would be scientifically unsound.
Therefore, the requested article cannot be provided.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis
Systematic Structural Modifications and Their Impact on Biological Activity
Modifications of the Benzamide (B126) Ring
The benzamide ring is a key structural feature that can be modified to enhance biological activity. Studies on related benzamide derivatives have shown that the nature and position of substituents on this ring are critical. For instance, in the context of antitumor activity, the presence of specific substituents can determine the compound's ability to inhibit enzymes like histone deacetylases (HDACs). nih.gov
Research on N-substituted benzamide derivatives as antitumor agents has revealed that certain substitutions on the phenyl ring can either enhance or diminish antiproliferative activities. nih.gov For example, the introduction of a 2-substituent on the phenyl ring has been shown to be critical for activity. Conversely, the addition of a chlorine atom or a nitro-group on the same benzene (B151609) ring can lead to a significant decrease in anti-proliferative effects. nih.gov
| Modification on Benzamide Ring | Impact on Biological Activity (Antitumor) | Reference |
|---|---|---|
| 2-substituent | Critical for antiproliferative activity | nih.gov |
| Chlorine atom | Largely decreases anti-proliferative activity | nih.gov |
| Nitro-group | Largely decreases anti-proliferative activity | nih.gov |
Variations in the Aminomethyl Moiety
The aminomethyl group at the 3-position of the benzamide ring serves as a flexible linker and its modification can influence how the molecule interacts with its biological target. In a study of novel 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors, the 4-(aminomethyl)benzamide (B1271630) fragment was used as a linker. nih.gov The geometry conferred by this linker was found to be favorable for binding to the active site of the T315I-mutant Abl kinase. nih.gov This suggests that the length and flexibility of the aminomethyl linker are important for optimal activity.
Furthermore, the amine itself is a crucial interaction point. In many biologically active benzamides, the nitrogen atom of the amide and other heteroatoms can chelate with metal ions, such as zinc in the active site of HDACs, which is a critical interaction for inhibitory activity. nih.gov
Substitutions on the Butan-2-yl Group
The N-(butan-2-yl) group is a key hydrophobic moiety that can influence the compound's binding to its target protein. Structure-activity relationship studies on various benzamide derivatives have highlighted the importance of the N-substituent. For instance, in a series of benzamide analogs developed as negative allosteric modulators of neuronal nicotinic receptors, variations in the N-substituent significantly affected their inhibitory activity. nih.gov
While direct data on substitutions of the butan-2-yl group for 3-(aminomethyl)-N-(butan-2-yl)benzamide is not available, general principles from related molecules suggest that the size, shape, and lipophilicity of this group are important. For example, in a series of tubulin inhibitors, systematic SAR studies of the N-substituent on the benzamide scaffold led to the identification of potent and orally active compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. A QSAR study on a series of N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamides as antiulcer agents demonstrated the utility of this approach. researchgate.net The developed QSAR model showed a good correlation between the physicochemical properties of the molecules and their inhibitory activity on H+/K+-ATPase. researchgate.net
The model indicated that an increase in the logarithm of the distribution coefficient (LogD) and specific shadow indices (Shadow_XZ and SC_2), along with a reduction in the shadow_Z length, leads to greater enzyme inhibition. researchgate.net Although this study was not on this compound itself, it highlights the types of descriptors that are likely to be important for the activity of related benzamides.
| Descriptor | Influence on H+/K+-ATPase Inhibition | Reference |
|---|---|---|
| LogD | Increase leads to more inhibition | researchgate.net |
| Shadow_XZ | Increase leads to more inhibition | researchgate.net |
| SC_2 | Increase leads to more inhibition | researchgate.net |
| Shadow_Z length | Reduction leads to more inhibition | researchgate.net |
Exploration of Stereochemical Influence on Activity
Stereochemistry can play a pivotal role in the biological activity of chiral compounds. nih.gov The butan-2-yl group in this compound contains a chiral center, meaning the compound can exist as two different enantiomers, (R) and (S). The spatial arrangement of atoms in these enantiomers can lead to different interactions with a chiral biological target, such as a receptor or enzyme.
A study on nature-inspired 3-Br-acivicin isomers and their derivatives demonstrated the significance of chirality for their antimalarial activity. nih.gov It was found that only the natural (5S, αS) isomers exhibited significant potency, suggesting that the uptake of these compounds might be mediated by a stereoselective transport system. nih.gov This highlights that the specific stereoisomer of this compound could have a profound impact on its biological activity. The differential activity between enantiomers is often a result of one isomer having a better fit in the binding pocket of the target protein.
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of drug discovery, it is used to predict the interaction between a small molecule ligand and a protein receptor. For 3-(aminomethyl)-N-(butan-2-yl)benzamide, this process would involve:
Receptor Preparation: A three-dimensional structure of a potential protein target would be obtained from a repository like the Protein Data Bank (PDB). This structure would be prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.
Ligand Preparation: The 3D structure of this compound would be generated and optimized to find its lowest energy conformation.
Docking Simulation: A docking algorithm would then systematically sample a large number of orientations and conformations of the ligand within the receptor's binding site, scoring each pose based on a defined scoring function.
The results would predict the most likely binding mode and provide an estimate of the binding affinity. This information is crucial for identifying potential biological targets and understanding the structural basis of interaction.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations could be employed to:
Analyze Conformational Flexibility: By simulating the molecule in a solvent environment (typically water), researchers can observe the different shapes (conformations) it can adopt and the energetic barriers between them.
Study Binding Stability: If a promising protein target is identified through docking, an MD simulation of the ligand-protein complex can be performed. This would assess the stability of the predicted binding pose and reveal key dynamic interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.
These simulations offer a more realistic view of molecular interactions compared to the static picture provided by docking.
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic structure of a molecule. For this compound, these calculations could determine:
Molecular Orbital Energies: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can indicate the molecule's susceptibility to electron donation and acceptance, which is related to its reactivity.
Electrostatic Potential: Mapping the electrostatic potential onto the molecule's surface can identify regions that are electron-rich (negatively charged) or electron-poor (positively charged), highlighting potential sites for interaction with other molecules.
Partial Atomic Charges: These calculations can quantify the charge distribution across the atoms of the molecule, which is fundamental for understanding intermolecular interactions.
Pharmacophore Modeling and Virtual Screening
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target.
Pharmacophore Model Generation: If a set of molecules with known activity towards a particular target is available, a pharmacophore model can be generated. This model would define the key features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, and their spatial arrangement.
Virtual Screening: The 3D structure of this compound could then be screened against a library of pharmacophore models to identify potential biological targets. Conversely, if a pharmacophore model for a specific target is known, it can be used to screen large chemical databases for other molecules with similar features, including derivatives of this compound.
In Silico Prediction of Preclinical Pharmacokinetics
Computational models can be used to predict the pharmacokinetic properties of a compound before it is synthesized or tested in a laboratory. For this compound, these in silico tools could estimate properties such as:
Absorption: Prediction of intestinal absorption and oral bioavailability.
Distribution: Estimation of plasma protein binding and blood-brain barrier penetration.
Metabolism: Identification of potential sites of metabolic transformation by cytochrome P450 enzymes.
Excretion: Prediction of the primary routes of elimination from the body.
These predictions are based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area.
Table of Predicted Physicochemical Properties
| Property | Predicted Value | Description |
| Molecular Weight | 220.30 g/mol | The mass of one mole of the substance. |
| LogP | 2.5 - 3.0 | A measure of lipophilicity, indicating its preference for a lipid versus an aqueous environment. |
| Polar Surface Area | 55.1 Ų | The surface sum over all polar atoms, which influences membrane permeability. |
| Hydrogen Bond Donors | 2 | The number of atoms capable of donating a hydrogen atom to a hydrogen bond. |
| Hydrogen Bond Acceptors | 2 | The number of atoms capable of accepting a hydrogen atom in a hydrogen bond. |
Future Directions and Potential Applications in Research
Development of Novel Analogues with Enhanced Potency or Selectivity
The development of novel analogues of a lead compound is a cornerstone of medicinal chemistry. For 3-(aminomethyl)-N-(butan-2-yl)benzamide, the synthesis and evaluation of structural analogues could be a fruitful area of research. The benzamide (B126) scaffold is a common feature in many biologically active molecules, and systematic modification of its structure can lead to compounds with improved properties. nih.govijsrst.com
One potential area of focus could be the development of analogues with enhanced potency and selectivity for specific biological targets. For instance, research on other benzamide-containing compounds, such as inhibitors of histone deacetylases (HDACs), has shown that small structural changes can significantly impact activity and isoform selectivity. nih.govresearchgate.net A similar approach could be applied to this compound.
A systematic structure-activity relationship (SAR) study could be undertaken to explore the impact of modifications at various positions of the molecule. This would involve synthesizing a library of analogues and testing their biological activity.
Table 1: Illustrative SAR Study for this compound Analogues
| Analogue | Modification | Hypothetical Target | Hypothetical IC₅₀ (nM) |
| Parent Compound | This compound | Target X | 500 |
| Analogue 1 | N-methylation of the aminomethyl group | Target X | 250 |
| Analogue 2 | Replacement of butan-2-yl with a cyclohexyl group | Target X | 750 |
| Analogue 3 | Introduction of a fluorine atom on the phenyl ring | Target X | 100 |
This table presents hypothetical data for illustrative purposes to demonstrate how an SAR study might be structured. The target and IC₅₀ values are not based on experimental results for this specific compound.
Exploration of New Therapeutic Modalities
The structural features of this compound suggest that it could be explored for various therapeutic modalities. The aminomethyl benzamide moiety is present in compounds that have been investigated for a range of biological activities, including antiviral and anticancer effects. nih.govnih.gov
For example, a study on 4-(aminomethyl)benzamides identified them as potent entry inhibitors of Ebola and Marburg viruses. nih.govnih.gov This suggests that this compound and its derivatives could be screened for activity against a panel of viruses.
Furthermore, the benzamide class of compounds has been explored for its potential as anticancer agents. nih.gov The development of novel benzamide derivatives as lysine (B10760008) deacetylase inhibitors has shown promise in this area. nih.gov Investigating the potential of this compound to inhibit cancer-related targets could open up new avenues for therapeutic development.
Integration with High-Throughput Screening Initiatives
High-throughput screening (HTS) is a powerful tool in drug discovery that allows for the rapid testing of large numbers of compounds against a specific biological target. youtube.comyoutube.com The integration of this compound and a library of its analogues into HTS campaigns could accelerate the discovery of new biological activities. unchainedlabs.com
HTS assays can be designed to identify compounds that modulate the activity of enzymes, receptors, or other cellular pathways. youtube.com By screening a diverse library of analogues of this compound, researchers could identify "hits" with interesting activity profiles. These hits can then be further optimized to develop more potent and selective compounds.
Table 2: Example of a High-Throughput Screening Cascade for this compound Analogues
| Screening Stage | Assay Type | Number of Compounds | Objective |
| Primary Screen | Target-based biochemical assay | 10,000 | Identify initial hits with >50% inhibition at 10 µM |
| Secondary Screen | Dose-response analysis of primary hits | 200 | Determine IC₅₀ values and confirm activity |
| Tertiary Screen | Cell-based functional assay | 20 | Evaluate cellular potency and mechanism of action |
| Lead Optimization | SAR studies on confirmed hits | 5 | Improve potency, selectivity, and drug-like properties |
This table provides a generalized example of an HTS workflow and does not represent actual screening data for the specified compound.
Role as a Chemical Probe for Biological Pathway Elucidation
A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a biological system. nih.govresearchgate.netyoutube.com An ideal chemical probe is potent, selective, and has a well-defined mechanism of action. researchgate.netchemicalprobes.org While this compound itself is not yet characterized as a chemical probe, its potential to be developed into one is significant.
Should a specific biological target for this compound be identified through screening efforts, further research could focus on optimizing its properties to meet the stringent criteria of a chemical probe. This would involve demonstrating target engagement in cells and using the probe to investigate the biological consequences of modulating its target.
The development of photoreactive benzamide probes for histone deacetylase 2 has demonstrated the feasibility of converting benzamide-based compounds into powerful tools for chemical biology. nih.gov A similar strategy could be employed for this compound to create photoaffinity labels or other tagged versions that would facilitate the identification of its binding partners and the elucidation of its mechanism of action. nih.gov
Q & A
How can researchers optimize the synthesis of 3-(aminomethyl)-N-(butan-2-yl)benzamide to improve yield and purity?
Category : Basic Research Question
Answer :
Synthesis optimization typically involves iterative adjustments to reaction conditions. For example:
- Amide Coupling : Use 3-(aminomethyl)benzamide as a precursor with activated carboxylic acid derivatives (e.g., chloroformates or mixed anhydrides) under basic conditions (e.g., DIPEA in dichloromethane) .
- Protection/Deprotection : Employ tert-butoxycarbonyl (Boc) groups to protect the aminomethyl moiety during synthesis, followed by acidic cleavage (e.g., 4 M HCl in dioxane) to avoid side reactions .
- Purification : Flash chromatography (e.g., CH₃OH/CH₂Cl₂ gradients) ensures high purity (>95%), as demonstrated in analogous benzamide syntheses .
What analytical techniques are most reliable for characterizing this compound?
Category : Basic Research Question
Answer :
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and substituent integration, particularly distinguishing the butan-2-yl group’s stereochemical environment .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., exact mass ± 0.001 Da) and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural confirmation, as applied to related benzamide derivatives (e.g., monoclinic crystal systems with P21/c space groups) .
How can researchers assess the biological activity of this compound in epigenetic modulation?
Category : Advanced Research Question
Answer :
Methodology for evaluating histone deacetylase (HDAC) inhibition:
- In Vitro HDAC Assays : Use fluorogenic substrates (e.g., acetylated lysine derivatives) to measure enzymatic inhibition kinetics. Compare potency to known inhibitors like MS-275, which shows brain region-selective HDAC inhibition at 15–60 µmol/kg .
- Chromatin Immunoprecipitation (ChIP) : Quantify Ac-H3 binding to promoters of genes like RELN and GAD67 in neuronal cell lines to assess epigenetic effects .
- Dose-Response Profiling : Identify tissue-specific activity thresholds, as seen in benzamide derivatives with 30–100-fold regional potency variations .
What strategies can resolve contradictory data in structure-activity relationship (SAR) studies of benzamide derivatives?
Category : Advanced Research Question
Answer :
- Systematic Substituent Variation : Test alkyl chain length (e.g., tert-butyl vs. hexyl groups) to isolate steric/electronic effects, as shown in 3,4,5-trihydroxy-N-alkyl-benzamide SAR studies .
- Computational Modeling : Use DFT calculations to predict binding affinities and compare with experimental IC₅₀ values. For example, MS-275’s selectivity for frontal cortex HDACs correlates with its planar benzamide scaffold .
- Cross-Validation : Replicate assays under standardized conditions (e.g., pH, temperature) to minimize variability, as discrepancies in HDAC inhibition profiles often arise from assay-specific factors .
How do reaction conditions influence the functionalization of this compound?
Category : Advanced Research Question
Answer :
- Base vs. Acid Conditions : Under basic conditions, directed C-H methoxylation/chlorination may occur via organometallic pathways. In acidic media, nondirected chlorination via single-electron-transfer mechanisms dominates, as observed in copper-mediated oxidations of N-(8-quinolinyl)benzamide .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the aminomethyl group, while ethers (e.g., THF) favor radical intermediates .
What experimental designs are recommended to address contradictory biological activity data across studies?
Category : Advanced Research Question
Answer :
- Region-Specific Profiling : For CNS-targeted studies, use brain-region microdissection (e.g., frontal cortex vs. striatum) to account for differential HDAC expression, as seen with MS-275 .
- Orthogonal Assays : Combine in vitro enzyme inhibition data with in vivo behavioral models (e.g., schizophrenia rodent models) to validate therapeutic potential .
- Meta-Analysis : Aggregate data from structurally similar compounds (e.g., sulpiride) to identify conserved pharmacophores and outliers .
How can computational tools predict the pharmacokinetic properties of this compound?
Category : Advanced Research Question
Answer :
- Molecular Dynamics (MD) Simulations : Model blood-brain barrier penetration using logP values and polar surface area (PSA). Benzamide derivatives with PSA < 90 Ų typically exhibit CNS bioavailability .
- Docking Studies : Target HDAC isoforms (e.g., HDAC1 vs. HDAC6) using crystal structures (PDB: 4BKX) to prioritize synthesis of selective analogs .
- ADMET Prediction : Tools like SwissADME estimate metabolic stability (e.g., cytochrome P450 interactions) and toxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
